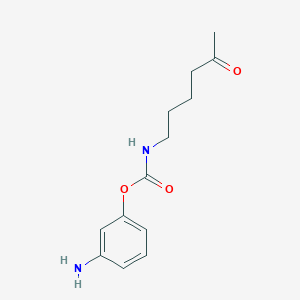
3-Aminophenyl (5-oxohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminophenyl (5-oxohexyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are derivatives of carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features an aminophenyl group attached to a carbamate moiety, which is further linked to a 5-oxohexyl chain. The unique structure of this compound makes it a valuable subject of study in synthetic organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenyl (5-oxohexyl)carbamate typically involves the reaction of 3-aminophenol with 5-oxohexyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
3-Aminophenol+5-Oxohexyl isocyanate→3-Aminophenyl (5-oxohexyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminophenyl (5-oxohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the 5-oxohexyl chain can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Alcohol derivatives of the 5-oxohexyl chain.
Substitution: Various substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
3-Aminophenyl (5-oxohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Aminophenyl (5-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.
Comparación Con Compuestos Similares
Carbaryl: A widely used carbamate insecticide.
Physostigmine: A carbamate used in the treatment of glaucoma and myasthenia gravis.
Cenobamate: A recently approved carbamate for the treatment of partial-onset seizures.
Comparison: 3-Aminophenyl (5-oxohexyl)carbamate is unique due to its specific structure, which combines an aminophenyl group with a 5-oxohexyl chain This structure imparts distinct chemical and biological properties, making it different from other carbamates like carbaryl and physostigmine
Propiedades
Número CAS |
37801-08-4 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(3-aminophenyl) N-(5-oxohexyl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)5-2-3-8-15-13(17)18-12-7-4-6-11(14)9-12/h4,6-7,9H,2-3,5,8,14H2,1H3,(H,15,17) |
Clave InChI |
PQVSEUBXGFUKTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCNC(=O)OC1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



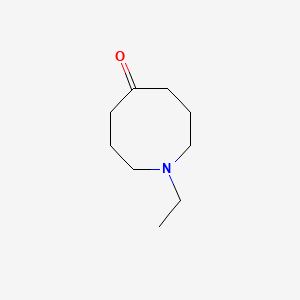
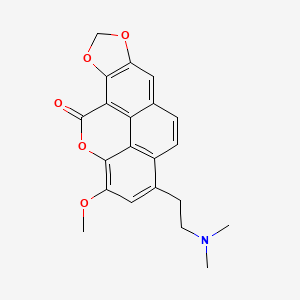
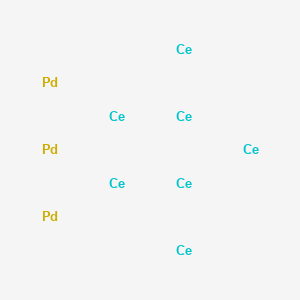
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
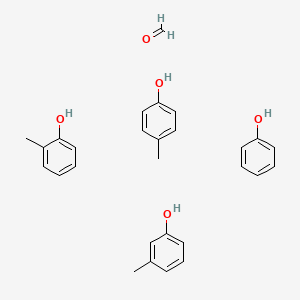
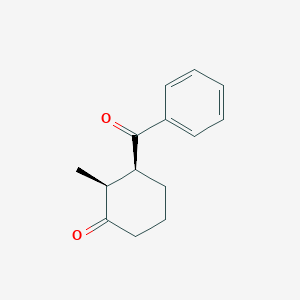

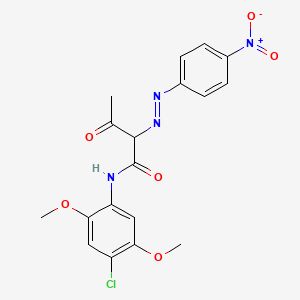
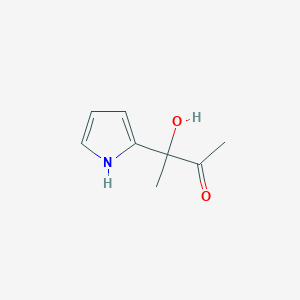
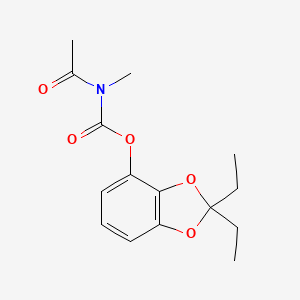

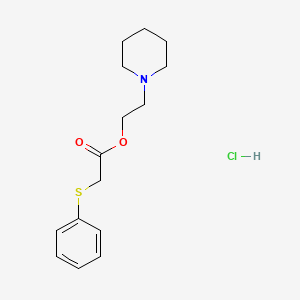
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
